7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one

Catalog No.
S3351646
CAS No.
62252-06-6
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one

CAS Number

62252-06-6

Product Name

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one

IUPAC Name

7-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-10-3-1-2-9(6-10)14-8-13(18)12-5-4-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2

InChI Key

MXNJBOFUFMJXOB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=CC=C3)O

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one is a compound classified under chroman-4-one derivatives, characterized by its unique structural framework that consists of a benzene ring fused to a dihydropyranone ring. This compound is notable for its potential biological and pharmaceutical activities, making it a significant subject of research in medicinal chemistry. The molecular formula for 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one is C15H12O4C_{15}H_{12}O_{4}, with a molecular weight of approximately 256.25 g/mol. Its IUPAC name is 7-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one, and it has a CAS number of 62252-06-6.

, including:

  • Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Commonly achieved with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Involves halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield quinones, while reduction may produce alcohols or hydrocarbons.

Research indicates that 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one exhibits several biological activities, particularly:

  • Antioxidant Properties: It has been studied for its ability to scavenge free radicals.
  • Anti-inflammatory Effects: The compound shows potential in reducing inflammation.
  • Antimicrobial Activity: It has demonstrated efficacy against various microbial strains.
  • Potential Anticancer Properties: Investigations suggest it may inhibit certain cancer cell lines and could be useful in cancer therapy.

The mechanism of action involves interaction with specific molecular targets, including the inhibition of enzymes like pteridine reductase-1, which is crucial in the metabolism of certain parasites.

Several methods have been developed for synthesizing 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one:

  • Condensation Reactions: This method typically involves the reaction of appropriate phenolic compounds with chromone derivatives under acidic or basic conditions.
  • Hydroxylation Reactions: Hydroxylation at specific positions can be achieved using hydroxylating agents or enzymatic methods.
  • Cyclization Techniques: The formation of the chroman ring can be facilitated through cyclization reactions involving dihydroxy phenolic precursors.

These synthetic approaches allow for the production of the compound with varying yields and purities depending on the conditions employed .

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one has diverse applications across various fields:

  • Pharmaceutical Development: It serves as a building block in synthesizing drugs targeting oxidative stress-related diseases.
  • Agricultural Chemistry: Investigated for potential use in agrochemicals due to its antimicrobial properties.
  • Nutraceuticals: Explored for incorporation into dietary supplements due to its antioxidant capabilities.

Studies focusing on the interactions of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one with biological systems have revealed its potential as an enzyme inhibitor and its role in modulating metabolic pathways. For example, its inhibition of pteridine reductase-1 disrupts essential biological processes in parasites, indicating possible applications in antiparasitic therapies.

Several compounds share structural similarities with 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one, including:

  • 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
    • Features a hydroxyl group at position 6 instead of position 7.
  • 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
    • Contains a hydroxyl group at position 6 and a different phenolic substitution.
  • 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one
    • Distinguished by multiple hydroxyl groups on the phenolic ring.

Uniqueness

The uniqueness of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one lies in its specific hydroxylation pattern and structural configuration, which confer distinct biological activities compared to other chroman derivatives. This specific arrangement allows for unique interactions with molecular targets, enhancing its pharmacological profile and potential therapeutic applications .

The actinobacterium Streptomyces albus has emerged as a promising chassis for the heterologous production of plant-derived flavonoids due to its native capacity to express cytochrome P450 enzymes and hydroxylases. In one landmark study, researchers engineered S. albus to produce rare 2-hydroxylated flavonoids, including intermediates structurally related to 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one. By introducing a heterologous flavanone 3-hydroxylase gene, the strain unexpectedly generated 2-hydroxylated derivatives such as 2-hydroxyliquiritigenin and 2-hydroxynaringenin, which are precursors to more complex flavonoids.

The metabolic pathway was reconstructed by expressing plant-derived enzymes for chalcone synthase, chalcone isomerase, and flavanone 3-hydroxylase. However, the flavanone 3-hydroxylase exhibited dual functionality, catalyzing both 3-hydroxylation and 2-hydroxylation reactions. This bifunctionality allowed the strain to bypass the need for a dedicated 2-hydroxylase, enabling the biosynthesis of 2-hydroxyflavanones. Subsequent modifications to precursor availability—such as supplementation with phenylalanine and tyrosine—enhanced titers of these intermediates.

Key Enzymes and Metabolites in Engineered S. albus:

EnzymeFunctionKey Metabolites Produced
Chalcone synthaseCatalyzes chalcone formationNaringenin chalcone
Chalcone isomeraseConverts chalcone to flavanoneNaringenin, liquiritigenin
Flavanone 3-hydroxylase3- and 2-hydroxylation of flavanones2-Hydroxynaringenin, dihydroquercetin

This table highlights the enzymatic steps leading to 2-hydroxylated intermediates, which serve as branch points for downstream derivatives like 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one.

Antiproliferative Effects in Breast and Colon Cancer Models

MDA-MB-231 Cell Line Sensitivity and Clonogenic Suppression

The triple-negative breast cancer (TNBC) cell line MDA-MB-231, characterized by its aggressive metastatic behavior and lack of estrogen/progesterone/HER2 receptors [1], serves as a critical model for evaluating novel chemotherapeutic agents. Chromanone derivatives structurally related to 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one exhibit marked cytotoxicity against this cell line. For instance, 3',7-dichloroflavanone demonstrated an IC~50~ of 2.9 µM against MDA-MB-231, surpassing the efficacy of the reference drug etoposide [5].

Clonogenic assays reveal that chromanone analogs disrupt cancer cell proliferative capacity by inducing mitochondrial apoptosis. In HCT-116 colon carcinoma cells, the flavone derivative 5-hydroxy-7-methoxyflavone (HMF) triggered dose-dependent cytotoxicity (50% inhibition at 40 µM) [2], characterized by mitochondrial membrane depolarization, cytochrome c release, and caspase-3 activation [2]. These mechanisms likely extend to 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one given structural similarities, suggesting shared apoptotic pathways.

Comparative Efficacy Across Cancer Cell Line Panels

Chromanones display broad-spectrum anticancer activity, as evidenced by cytotoxicity screening across diverse tumor models:

Cancer TypeCell LineCompoundIC~50~Reference
Breast (TNBC)MDA-MB-2313',7-Dichloroflavanone2.9 µM [5]
ColonHCT-1165-Hydroxy-7-Methoxyflavone40 µM (50% inhibition) [2]
NeuroblastomaSK-N-MC3-Benzylidene-chroman-4-one3.86 µg/mL [5]
LeukemiaHL-607-Methoxyisoflavanone0.9 µM [5]

Structure-activity relationships highlight the importance of hydroxyl and methoxy substitutions. The 7-hydroxy group enhances membrane permeability and cytosolic uptake [2], while methoxy substitutions at position 7 improve metabolic stability [2] [5]. These modifications likely contribute to the superior activity of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one analogs against drug-resistant malignancies.

Anti-Inflammatory Action Through MAPK/NF-κB Pathway Modulation

Flavanones exert anti-inflammatory effects by suppressing ROS-mediated activation of stress kinases. In HCT-116 cells, HMF induced endoplasmic reticulum (ER) stress via ROS generation, leading to calcium release and subsequent JNK phosphorylation [2]. This cascade parallels MAPK pathway modulation observed with chromanone derivatives, which inhibit pro-inflammatory cytokine production by blocking IκBα degradation and NF-κB nuclear translocation [5].

The compound’s 3-hydroxyphenyl moiety may enhance binding affinity to kinase catalytic domains, as demonstrated by Src kinase inhibition in structural analogs . Computational modeling suggests that planar chromanone scaffolds insert into the ATP-binding pocket of MAPK isoforms, preventing phosphorylation-dependent signaling [5].

Gastroprotective Mechanisms Against Ethanol-Induced Mucosal Injury

Chromanones protect gastric mucosa through dual antioxidant and anti-inflammatory actions. By scavenging free radicals generated during ethanol metabolism [2], the compound prevents lipid peroxidation and maintains mucosal integrity. Concurrent inhibition of NF-κB reduces TNF-α and IL-6 secretion [5], attenuating inflammatory cell infiltration. Structural optimization to enhance gastric tissue bioavailability could potentiate these effects.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

256.07355886 g/mol

Monoisotopic Mass

256.07355886 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-07-26

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